molecular formula C11H20N2O3 B1327133 Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate CAS No. 1142198-02-4

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

Cat. No.: B1327133
CAS No.: 1142198-02-4
M. Wt: 228.29 g/mol
InChI Key: ONMOSBPWAITMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Versatility and Structural Insights

The compound Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate showcases synthetic versatility, particularly in the context of reactions involving α-diazo-β-hydroxy esters. A comprehensive study on the Lewis acid-induced decomposition of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate reveals insights into the mechanistic aspects of the reaction. This reaction is influenced by factors such as the Lewis acid used, its ability to form complexes with alcohol functionality, and the solvent's polarity and nucleophilicity (Gioiello et al., 2011).

Crystal Structure Elucidation

The compound (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate's crystal structure, crystallizing in the triclinic P−1 space group, reveals interesting features. These include intermolecular hydrogen bonding, the boat conformation of the dihydrooxazepinone ring, and π-π stacking between thiophene and phenyl rings, contributing to the molecule's stability and properties (Lee et al., 2009).

Chemical Synthesis and Applications

Novel Derivatives and Synthesis Pathways

An efficient synthesis method has been developed for novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. This synthesis involves condensation of ethyl 2-(benzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, followed by regioselective thionation and nucleophilic substitutions. This pathway opens access to a library of novel bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).

Marine Fungal Compound Discovery

Research on the ethyl acetate extract from the marine fungus Penicillium sp. led to the isolation of novel compounds, showcasing the potential of natural sources for the discovery of unique chemical entities with various potential applications (Wu et al., 2010).

Chemoselective Synthesis for Memory Enhancement in Mice

The compound 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate demonstrates the potential for memory enhancement in mice, highlighting the bioactive potential of such compounds in neurological research (Li Ming-zhu, 2010).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMOSBPWAITMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)CCN1CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.